2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile
Description
2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile is a malononitrile-derived compound featuring a pyrazole core substituted with chlorine, methyl, and phenyl groups. Its IUPAC name, [chloro(phenyl)methylidene]propanedinitrile, highlights the conjugated dinitrile system and the chloro-phenyl substituent, which contribute to its electronic and steric properties .
Properties
IUPAC Name |
2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c1-10-13(7-11(8-16)9-17)14(15)19(18-10)12-5-3-2-4-6-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULGJXCYHRHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C#N)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects :
- Chlorine vs. Methyl : The 5-Cl substituent in the target compound enhances electronegativity and may improve stability compared to methyl groups (e.g., in ), which are electron-donating .
- Amino vs. Malononitrile: Amino-substituted analogs () exhibit hydrogen-bonding capabilities, influencing solubility and crystallinity, whereas malononitrile derivatives prioritize π-conjugation for reactivity .
Physical and Spectroscopic Properties
Melting Points and Stability
The higher melting point of the 3-oxo derivative () suggests stronger intermolecular interactions (e.g., hydrogen bonding) compared to the target compound’s chloro-phenyl system.
Spectroscopic Data
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
Hydrogen Bonding and Crystal Packing
Compounds with amino or oxo groups () exhibit robust hydrogen-bonding networks (e.g., N-H···N interactions), enhancing crystallinity and stability . The target compound’s chloro substituent may prioritize halogen bonding or π-stacking, as seen in ’s crystal structure .
Biological Activity
2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through a series of reactions involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives. The general synthetic route includes:
- Preparation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole : This is achieved via cyclocondensation of ethyl acetoacetate with phenyl hydrazine, followed by chloroformylation.
- Formation of the Target Compound : The target compound is synthesized through a Knoevenagel condensation reaction involving malononitrile and the aforementioned pyrazole derivative.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile, exhibit potent antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various pathogens, with MIC values reported as low as 0.22 μg/mL for some derivatives .
Table 1 summarizes the antimicrobial activity of selected pyrazole derivatives:
| Compound | Pathogen Tested | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 10 | Escherichia coli | 0.30 | 0.35 |
| 13 | Pseudomonas aeruginosa | 0.28 | 0.32 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that certain pyrazole derivatives inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer):
- Inhibition Rates : Compounds demonstrated growth inhibition percentages of approximately 54% against HepG2 and 38% against HeLa cells .
Table 2 highlights the anticancer activity:
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| A | HeLa | 38.44 |
| B | HepG2 | 54.25 |
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, pyrazole derivatives have shown promising anti-inflammatory effects. Studies indicate that these compounds can inhibit the release of pro-inflammatory cytokines such as TNFα in LPS-stimulated macrophages .
Structure–Activity Relationship (SAR)
The biological activities of pyrazole derivatives are influenced by their structural characteristics. Modifications at specific positions on the pyrazole ring can enhance or reduce activity:
- Substitutions at N1 : Alkyl or aryl groups at this position generally increase anticancer activity but may decrease antimicrobial efficacy.
- Chlorine Substitution : The presence of chlorine at the C5 position appears to enhance both antimicrobial and anticancer activities.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
Chemical Reactions Analysis
Knoevenagel Condensation with Active Methylene Compounds
This compound readily undergoes Knoevenagel reactions with carbonyl-containing nucleophiles:
Example reaction :
2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile + 4-hydroxycoumarin
→ 4H-pyrano[2,3-c]pyrazole derivative
Conditions :
-
Solvent: Ethanol or methylene chloride
-
Catalyst: Triethylamine or piperidine
-
Time: 3–5 hours
Key features :
-
Formation of α,β-unsaturated intermediates
-
Tautomerization to stabilize conjugated systems
Michael Addition with Enolizable Ketones
The electron-deficient methylidene group participates in Michael additions:
Reaction with ethyl acetoacetate :
Product: Pyrazolopyran derivative
Conditions :
Table 1 : Comparative yields for Michael additions
| Nucleophile | Product Type | Yield (%) |
|---|---|---|
| Dimedone | Tetrahydrochromene | 91 |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Pyrano[2,3-c]pyrazole | 89 |
| Naphthols | Naphthopyrans | 84–87 |
Cyclocondensation with Nitrogen Nucleophiles
With hydrazine hydrate :
Product: Pyrazolo[3,4-b]pyridine-5-carbonitrile
Mechanism :
-
Nucleophilic attack at the nitrile group
-
Cyclization via intramolecular dehydration
Yield : 78% (DMF, 65°C, 6 h)
With 5-amino-3-methyl-1-phenylpyrazole :
Product: Pyrimidothiazolo[4,5-b]quinoxaline
Conditions :
Photochromic Behavior in Crystalline Phase
While not a chemical reaction, the compound exhibits reversible photochromism:
-
λ_max (dark) : 320 nm
-
λ_max (UV-irradiated) : 450 nm
Biological Activity Correlations
Derivatives show measurable bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
